N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide
Description
"N-(2-Hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide" is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a m-tolyl (3-methylphenyl) group and a 2-hydroxy-3-methoxy-2-methylpropyl chain. The hydroxy and methoxy groups on the propyl chain may enhance solubility or serve as coordination sites for metal ions, while the m-tolyl group contributes aromatic and hydrophobic properties.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-11-5-4-6-12(7-11)8-19(16,17)14-9-13(2,15)10-18-3/h4-7,14-15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZFQIBWLGNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Strategy
A common approach involves epoxide intermediates. For example, 2-methyl-2-(methoxymethyl)oxirane can be reacted with aqueous ammonia to yield the desired amine. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, followed by acid-catalyzed ring opening:
$$
\text{2-Methyl-2-(methoxymethyl)oxirane} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{2-Hydroxy-3-methoxy-2-methylpropylamine}
$$
This method offers moderate yields (50–65%) but requires careful temperature control to minimize polymerization side reactions.
Reductive Amination of Ketones
An alternative route employs reductive amination of 2-hydroxy-3-methoxy-2-methylpropanal using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The aldehyde is generated via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC):
$$
\text{2-Hydroxy-3-methoxy-2-methylpropanol} \xrightarrow{\text{PCC}} \text{2-Hydroxy-3-methoxy-2-methylpropanal} \xrightarrow{\text{NaBH₃CN, NH}_4\text{OAc}} \text{Amine}
$$
This method achieves higher yields (70–80%) but necessitates anhydrous conditions to prevent aldehyde hydration.
Sulfonylation: Formation of the Methanesulfonamide Bond
Direct Sulfonylation with m-Tolylmethanesulfonyl Chloride
The amine is reacted with m-tolylmethanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base:
$$
\text{Amine} + \text{m-Tolylmethanesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimized Conditions :
One-Pot Synthesis Without Intermediate Isolation
Drawing from Process A in Source, the amine and sulfonyl chloride are combined in a single reactor with methanesulfonic acid as a catalyst. This method avoids isolating the sensitive amine intermediate, improving overall yield (80–85%):
$$
\text{In situ Amine Generation} + \text{Sulfonyl Chloride} \xrightarrow{\text{MeSO₃H, DMF}} \text{Target Compound}
$$
Protection-Deprotection Strategies for Hydroxyl Groups
Silyl Ether Protection
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to sulfonylation:
- Protection :
$$
\text{Amine} + \text{TBDMSCl} \xrightarrow{\text{Imidazole, DMF}} \text{TBDMS-Protected Amine}
$$ - Sulfonylation : As described in Section 3.1.
- Deprotection :
$$
\text{Protected Compound} \xrightarrow{\text{TBAF, THF}} \text{Target Compound}
$$
This approach enhances sulfonylation efficiency (yield: 85–90%) but adds two extra steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Direct Sulfonylation | 60–75 | 95 | Moderate | Simplicity, minimal steps |
| One-Pot Synthesis | 80–85 | 98 | High | No intermediate isolation, high yield |
| Silyl Protection | 85–90 | 97 | Low | Avoids hydroxyl group side reactions |
Trade-offs : While one-pot synthesis offers the highest yield, it requires stringent control over reaction conditions. Silyl protection is optimal for small-scale synthesis but less practical industrially due to cost.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The methanesulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (e.g., thiols, amines), appropriate solvents (e.g., ethanol), elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its effects on biological systems, including enzyme inhibition and receptor binding.
Pharmaceuticals: Development of new therapeutic agents for various diseases.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxy and methoxy groups may play a role in hydrogen bonding and molecular recognition, while the methanesulfonamide group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparative studies on "N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide" are absent in the provided evidence, structural analogs and functional group analogs can be analyzed for insights.
Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core Structure : Benzamide vs. Methanesulfonamide.
- Functional Groups: Both compounds share a hydroxyalkyl chain. However, the sulfonamide derivative includes a methoxy group, which may improve metabolic stability compared to the simpler hydroxy group in the benzamide analog .
- Synthetic Routes: The benzamide was synthesized via 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol. A similar approach could apply to the sulfonamide, substituting benzoyl chloride with m-tolylmethanesulfonyl chloride .
- Applications :
Functional Group Comparison Table
| Property/Criteria | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Core Pharmacophore | Methanesulfonamide (SO₂NH) | Benzamide (CONH) |
| Acidity (pKa) | ~10 (estimated) | ~15 |
| Coordination Sites | Hydroxy, methoxy, sulfonamide (potential tridentate) | Hydroxy, amide (N,O-bidentate) |
| Synthetic Precursors | m-Tolylmethanesulfonyl chloride + amino alcohol | 3-Methylbenzoyl chloride + amino alcohol |
| Lipophilicity (LogP) | Higher (methoxy and m-tolyl groups) | Moderate (3-methylbenzoyl) |
Research Findings and Gaps
- The methoxy group in the target compound may reduce oxidative metabolism, improving pharmacokinetic profiles compared to hydroxylated analogs.
- Unresolved Questions: No crystallographic or spectroscopic data (e.g., X-ray, NMR) are available for the target compound to confirm its coordination behavior or stability. Comparative studies on catalytic or biological activity between sulfonamide and benzamide derivatives are lacking.
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of herbicidal properties and cytotoxicity against various tumor cell lines. This article aims to consolidate findings from diverse research studies, focusing on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H17NO4S
- Molecular Weight : 285.34 g/mol
The presence of the methanesulfonamide group is significant for its herbicidal activity, while the hydroxy and methoxy substituents may influence its interaction with biological targets.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit herbicidal properties. The mechanism often involves the inhibition of specific enzymes critical for plant growth. For instance, sulfonamide derivatives have been shown to disrupt amino acid synthesis pathways in plants, leading to stunted growth or death.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index (SI) | Notes |
|---|---|---|---|
| M-HeLa (Cervical) | 15 | 5 | High efficacy compared to normal cells |
| PC3 (Prostate) | 25 | 4 | Moderate activity observed |
| Chang Liver Cells | 75 | - | Low cytotoxicity |
The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells, indicating a favorable profile for targeting cancerous tissues while sparing healthy ones.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell proliferation.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : Evidence indicates that this compound can trigger programmed cell death in cancer cells, further contributing to its anticancer effects.
Case Studies
A notable case study involved the application of this compound on M-HeLa cells, where it was found to significantly reduce cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis levels, revealing a marked increase in apoptotic cells after treatment with this compound.
Q & A
Q. What are the recommended analytical techniques for characterizing the structural integrity of N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR in deuterated solvents (e.g., DMSO-d or CDCl) to resolve the hydroxy, methoxy, and methylpropyl groups. The sulfonamide proton typically appears downfield (δ 8.5–10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm molecular weight and fragmentation patterns. Cross-validate with isotopic abundance ratios .
- X-ray Crystallography: If crystalline, determine the spatial arrangement of the methoxy and m-tolyl groups to resolve stereochemical ambiguities .
Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
- Stepwise Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) after each reaction step to isolate intermediates. Monitor purity via TLC (R tracking) .
- Protection/Deprotection Strategies: Protect the hydroxy group with tert-butyldimethylsilyl (TBS) chloride during sulfonamide coupling to prevent side reactions. Deprotect with tetrabutylammonium fluoride (TBAF) in THF .
- Catalytic Systems: For Suzuki-Miyaura couplings (if applicable), use Pd(PPh)/CsCO in dioxane/water (4:1) at 80°C for aryl-aryl bond formation .
Q. What are the key stability considerations for this sulfonamide under experimental conditions?
Methodological Answer:
- pH Sensitivity: Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent hydrolysis of the sulfonamide group. Use buffered solutions (e.g., PBS at pH 7.4) for biological assays .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C under inert gas (N) to minimize oxidation of the methoxy group .
- Light Sensitivity: Shield from UV light to prevent photodegradation of the m-tolyl moiety. Use amber vials for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the hydroxy-methoxy substitution?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituents at the 2-hydroxy-3-methoxy position (e.g., ethoxy, benzyloxy) and compare bioactivity via dose-response assays .
- Computational Modeling: Use molecular docking (AutoDock Vina) to map interactions between the hydroxy-methoxy group and target enzymes (e.g., kinases, cytochrome P450). Validate with free-energy perturbation (FEP) calculations .
- Biological Assays: Test analogs in cell-based models (e.g., cancer cell lines) to correlate substitution patterns with IC values. Use flow cytometry to assess apoptosis induction .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Data Triangulation: Cross-validate docking results with surface plasmon resonance (SPR) to measure binding kinetics (k/k). Discrepancies may arise from solvation effects or protein flexibility .
- Metabolite Screening: Use LC-MS to identify in vitro metabolites (e.g., O-demethylation products) that may alter bioactivity. Compare with in silico predictions from tools like Meteor Nexus .
- Cryo-EM/Co-crystallization: Resolve target-ligand structures to confirm binding poses. For example, the methoxy group may adopt unexpected conformations in hydrophobic pockets .
Q. What strategies are effective in studying the compound’s interactions with membrane transporters or efflux pumps?
Methodological Answer:
- Caco-2 Permeability Assays: Measure apical-to-basal transport to assess P-glycoprotein (P-gp) efflux. Use inhibitors (e.g., verapamil) to confirm transporter involvement .
- Proteoliposome Assays: Reconstitute transporters (e.g., BCRP) into lipid bilayers and quantify sulfonamide uptake via fluorescence quenching .
- CRISPR Knockouts: Generate cell lines lacking specific transporters (e.g., MRP1) to isolate their role in compound efflux .
Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?
Methodological Answer:
- QC Protocols: Implement orthogonal purity checks (HPLC, -NMR) for each batch. Set acceptance criteria (e.g., ≥95% purity) .
- Standardized Solubilization: Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer with ≤0.1% DMSO to prevent solvent-induced artifacts .
- Interlab Reproducibility: Share aliquots with collaborating labs for cross-validation. Use Z’-factor metrics to evaluate assay robustness .
Q. What advanced methodologies are suitable for probing the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemoproteomics: Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture protein targets in live cells. Identify interactomes via tandem mass spectrometry .
- RNA Sequencing: Profile transcriptomic changes post-treatment to map signaling pathways (e.g., NF-κB, MAPK). Validate with siRNA knockdowns .
- In Vivo Imaging: Employ PET tracers (e.g., -labeled analogs) to track biodistribution in rodent models. Corrogate with pharmacokinetic (PK) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
